molecular formula C₂₂H₂₆O₃ B1144699 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate CAS No. 2911-81-1

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate

Cat. No. B1144699
CAS RN: 2911-81-1
M. Wt: 338.44
InChI Key:
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Description

“13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate” is a chemical compound with the molecular formula C20H26O2 . It is used for research and development purposes .


Molecular Structure Analysis

This compound contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 1 ether .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.419 Da . It has a density of 1.14 g/cm3 and a boiling point of 450.3ºC at 760 mmHg . The flash point is 199.7ºC . Other properties such as the melting point and solubility are not specified in the search results.

Scientific Research Applications

Ethyl Acetate Production and Application

  • Process Intensification Techniques : Ethyl acetate, a solvent widely used in paints, coatings, and consumer products, benefits from process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer advantages over traditional processes by overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).

Biodegradation of Ethyl Tert-Butyl Ether

  • Biodegradation in Soil and Groundwater : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal that microorganisms can degrade ETBE aerobically, offering insights into the environmental impact and degradation pathways of similar ethyl acetate derivatives. The presence of co-contaminants may either limit or enhance the biodegradation process (Thornton et al., 2020).

Environmental Impact and Toxicology

  • Toxicological Review : The toxicological impacts of ethyl tertiary-butyl ether (ETBE), an oxygenate used in gasoline, are studied, providing a model for evaluating the health and environmental safety of related compounds. Despite its use in reducing vehicle exhaust emissions, ETBE is associated with potential health risks, including hypokalemia, hypertension, and fluid retention, which are important considerations for similar chemicals (Mcgregor, 2007).

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its use in research and development, it may have potential applications in various scientific fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methoxyphenol", "ethyl acetoacetate", "2-methyl-2-butene", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "chromium trioxide", "pyridine", "sodium hydroxide", "acetic acid anhydride", "triethylamine", "3,4-dimethylphenol", "sodium hydride", "acetic acid", "acetic anhydride", "sodium methoxide", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium ethoxide to form 4-methoxyphenyl ethyl-3-oxobutanoate.", "Step 2: 4-methoxyphenyl ethyl-3-oxobutanoate is reacted with 2-methyl-2-butene in the presence of acetic anhydride and sodium borohydride to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 3: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with chromium trioxide and pyridine in acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde.", "Step 4: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde is reacted with 3,4-dimethylphenol in the presence of sodium hydride and acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 5: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with acetic anhydride and triethylamine to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate.", "Step 6: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate is reacted with sodium methoxide in methanol to form 13-ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate.", "Step 7: The final product is purified using magnesium sulfate, sodium chloride, and water." ] }

CAS RN

2911-81-1

Product Name

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate

Molecular Formula

C₂₂H₂₆O₃

Molecular Weight

338.44

synonyms

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate;  (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate;  13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate;  13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent

Origin of Product

United States

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